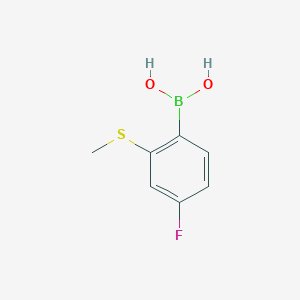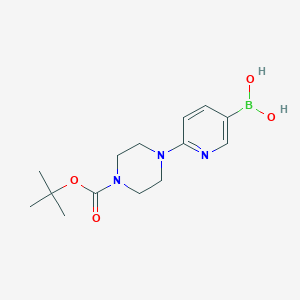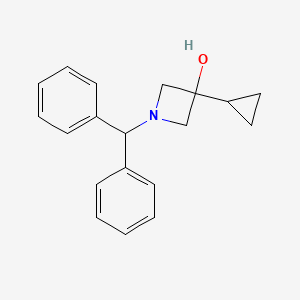
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Vue d'ensemble
Description
“1-Benzhydryl-3-cyclopropylazetidin-3-ol” is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.38 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “1-Benzhydryl-3-cyclopropylazetidin-3-ol” involves the reaction of 1-benzhydryl-azetidin-3-one with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at -78℃ . The reaction mixture is stirred for a certain period, then poured onto saturated sodium bicarbonate and extracted with diethylether . The combined organic layers are dried over sodium sulfate and concentrated in vacuo to give an oil that is purified by silica gel chromatography .Applications De Recherche Scientifique
Organic Compounds in Scientific Research
Organic compounds, such as benzophenones, benzazepines, and benzofuran derivatives, play a crucial role in various fields of scientific research, including pharmacology, chemistry, and environmental science. These compounds are often studied for their biological activities, potential therapeutic applications, and environmental impact.
Benzophenones are widely used in sunscreens and personal care products. Research on benzophenones, such as the study by Kim and Choi (2014), focuses on their environmental occurrence, toxic effects, and ecological risks, highlighting the need for further studies on their impact in aquatic ecosystems (Kim & Choi, 2014).
Benzazepines , including 1-methylcyclopropene (1-MCP), are investigated for their effects on fruits and vegetables, illustrating their significance in improving product quality and understanding ethylene's role in ripening and senescence processes (Watkins, 2006).
Benzofuran derivatives are natural compounds associated with various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant properties are particularly notable for neutralizing active oxygen and inhibiting cell impairment, which can lead to diseases (Yadav et al., 2014).
Propriétés
IUPAC Name |
1-benzhydryl-3-cyclopropylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPBRDWANPNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-cyclopropylazetidin-3-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

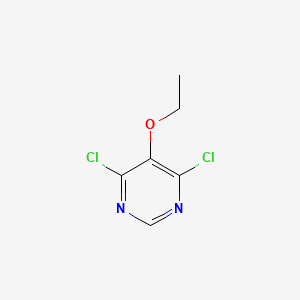
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
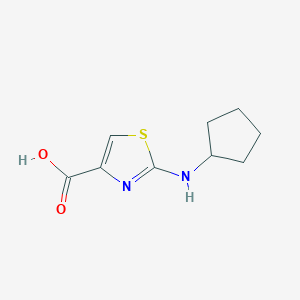

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

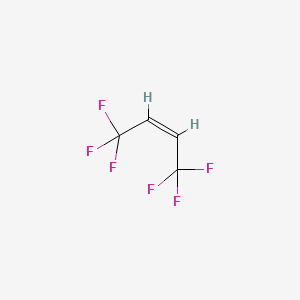
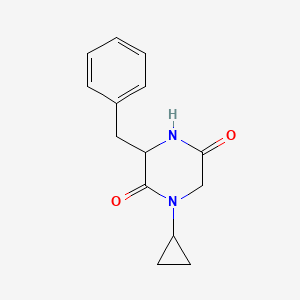
![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)
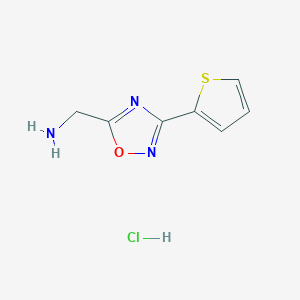
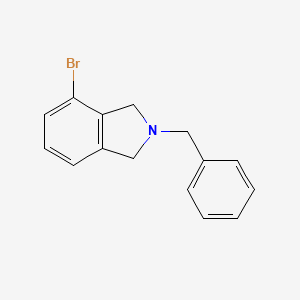
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)
